molecular formula C12H19BN2O5S B1409304 (4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704080-99-8

(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No. B1409304
M. Wt: 314.17 g/mol
InChI Key: PNVNITXAGACVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1704074-57-6 . It has a molecular weight of 313.18 and its molecular formula is C13H20BNO5S . The compound is also known as MPSB.


Synthesis Analysis

The compound has been used in the synthesis of potent 5-HT6R antagonists . The synthesis process involves design, biological evaluation, and early in vivo cognition-enhancing studies . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H20BNO5S/c1-10-5-7-15 (8-6-10)21 (18,19)13-9-11 (14 (16)17)3-4-12 (13)20-2/h3-4,9-10,16-17H,5-8H2,1-2H3 . This code provides a detailed description of the molecule’s structure.


Chemical Reactions Analysis

The compound has been involved in Suzuki-Miyaura cross-coupling reactions . More details about the chemical reactions involving this compound can be found in the referenced papers .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 313.18 and its molecular formula is C13H20BNO5S .

Scientific Research Applications

Boron Nitride Nanomaterials

(Murugesan et al., 2017) discuss the use of boron nitride nanomaterials as solid acid catalysts, which include components like 4-methoxybenzenesulfonic acid. These catalysts are employed in the synthesis of novel compounds and have applications in molecular docking studies.

Controlling Polymorphism in Pharmaceutical Compounds

(Takeguchi et al., 2015) and (Takeguchi et al., 2016) explore the use of ASP3026, a compound similar in structure to the boronic acid , in controlling polymorphism for drug development. This research aids in optimizing the physical properties of pharmaceutical compounds.

Boronic Acids in Synthetic Chemistry

(Zhang et al., 2017) examine the structural characteristics of boronic acids and their potential in synthetic chemistry. This includes the exploration of boronic acids as intermediates and building blocks in various chemical reactions.

Formation of Tetraarylpentaborates

(Nishihara et al., 2002) and (Nishihara et al., 2002) discuss the reaction of (4-methoxyphenyl)boronic acid with other compounds to form tetraarylpentaborates, highlighting the role of boronic acids in complex molecular structures.

N-B Interaction in Arylboronate Systems

(Zhu et al., 2006) explore the N-B interaction in arylboronate systems, which is significant for molecular recognition and chemosensing technologies.

High-Performance Liquid Chromatography in Drug Analysis

(Kumara et al., 2016) utilize high-performance liquid chromatography for analyzing drugs and related substances, including (3-Adamantyl-4-methoxy) phenyl boronic acid.

Boronic Acid in Green Chemistry

(Murugesan et al., 2016) demonstrate the application of boronic acid in green chemistry, using it in catalysts for synthesizing organic compounds under solvent-free conditions.

Synthesis of Boron-Containing Pharmaceuticals

(Das et al., 2011) focus on the synthesis of boron-containing pharmaceuticals, showcasing the importance of boronic acids in the development of novel therapeutic agents.

properties

IUPAC Name

[4-methoxy-3-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O5S/c1-14-5-7-15(8-6-14)21(18,19)12-9-10(13(16)17)3-4-11(12)20-2/h3-4,9,16-17H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVNITXAGACVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Reactant of Route 3
(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Reactant of Route 4
(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.